molecular formula C18H12BrF2NO2 B278370 5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide

5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide

Katalognummer: B278370
Molekulargewicht: 392.2 g/mol
InChI-Schlüssel: NMCWVHMMLVAFCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide is a chemical compound with the molecular formula C17H11BrF2NO2 It is characterized by the presence of a bromine atom, a difluoromethoxy group, and a naphthamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide typically involves the following steps:

    Amidation: The formation of the amide bond between the naphthalene derivative and the difluoromethoxyphenylamine.

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amidation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Halogen exchange reactions where the bromine atom is replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using halide salts or organometallic reagents.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of the corresponding naphthylamine.

    Substitution: Formation of various substituted naphthamide derivatives.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-bromo-2-(difluoromethoxy)pyridine
  • 5-bromo-2-(difluoromethoxy)pyrimidine
  • 2-bromo-3-difluoromethoxy-5-fluoropyridine

Uniqueness

Compared to similar compounds, 5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide is unique due to its naphthamide structure, which provides distinct chemical and biological properties

Eigenschaften

Molekularformel

C18H12BrF2NO2

Molekulargewicht

392.2 g/mol

IUPAC-Name

5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C18H12BrF2NO2/c19-14-8-4-5-11-12(14)6-3-7-13(11)17(23)22-15-9-1-2-10-16(15)24-18(20)21/h1-10,18H,(H,22,23)

InChI-Schlüssel

NMCWVHMMLVAFCH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)OC(F)F

Kanonische SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.